6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a chemical compound belonging to the class of benzoxazinone derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine atoms at positions 6 and 7, along with a methyl group at position 2, makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the bromination of 2-methyl-4H-benzo[d][1,3]oxazin-4-one. This can be achieved by reacting the parent compound with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazinone derivatives.
Oxidation and Reduction: Formation of quinazolinone or dihydrobenzoxazinone derivatives.
Scientific Research Applications
6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of anticancer, antibacterial, and antifungal agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes and pathways in biological systems.
Industrial Applications: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the oxazinone ring play a crucial role in binding to these targets, leading to the inhibition or activation of specific pathways. For example, it has been shown to enhance the expression of p53 and caspases 9 and 3, which are involved in apoptosis .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one: Similar structure but with an ethyl group instead of a methyl group.
7-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one: Contains a chlorine atom and a phenyl group, exhibiting different biological activities.
Uniqueness
6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two bromine atoms enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H5Br2NO2 |
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Molecular Weight |
318.95 g/mol |
IUPAC Name |
6,7-dibromo-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5Br2NO2/c1-4-12-8-3-7(11)6(10)2-5(8)9(13)14-4/h2-3H,1H3 |
InChI Key |
OIUBYCAHZSECMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)O1)Br)Br |
Origin of Product |
United States |
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